molecular formula C10H20N2O2 B597752 (S)-tert-Butyl 1-aminopiperidine-3-carboxylate CAS No. 1225349-89-2

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate

Cat. No.: B597752
CAS No.: 1225349-89-2
M. Wt: 200.282
InChI Key: BXHWWPNRUOHACS-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate (CAS 625471-18-3) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen and a primary amino group at position 3 of the piperidine ring. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators . Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems.

Properties

IUPAC Name

tert-butyl (3S)-1-aminopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHWWPNRUOHACS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652322
Record name tert-Butyl (3S)-1-aminopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225349-89-2
Record name tert-Butyl (3S)-1-aminopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Piperidine Amine Group

The primary amine in piperidine derivatives is highly reactive, necessitating protection before introducing the tert-butyl ester. A widely adopted strategy involves Boc (tert-butyloxycarbonyl) protection :

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate) or tert-butyl chloroformate.

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

    • Temperature: 0–25°C.

  • Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the Boc anhydride or chloroformate.

Example Protocol :

  • Dissolve (S)-1-aminopiperidine-3-carboxylic acid (1 equiv.) in DCM.

  • Add Boc anhydride (1.2 equiv.) and TEA (2.5 equiv.) at 0°C.

  • Stir for 12 hours at room temperature.

  • Yield: 85–90% after aqueous workup.

Esterification of the Carboxylic Acid

The tert-butyl ester is introduced via acid-catalyzed esterification or coupling reactions:

  • Fischer Esterification :

    • Reagents : Tert-butanol, sulfuric acid (cat.).

    • Conditions : Reflux at 80–100°C for 24 hours.

    • Limitation : Low stereochemical retention due to prolonged heating.

  • Coupling with tert-Butyl Chloride :

    • Reagents : tert-Butyl chloride, DCC (N,N'-dicyclohexylcarbodiimide).

    • Conditions : DCM, 0°C to room temperature.

    • Advantage : Higher stereochemical fidelity.

Optimized Protocol :

  • Activate (S)-1-Boc-piperidine-3-carboxylic acid (1 equiv.) with DCC (1.1 equiv.) and DMAP (0.1 equiv.) in DCM.

  • Add tert-butanol (2 equiv.) and stir for 6 hours.

  • Yield: 92% after column chromatography.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability. Continuous flow reactors enable:

  • Precise Temperature Control : Minimizes side reactions.

  • Automated Quenching : Immediate neutralization of intermediates.

Case Study :

  • Reactor Type : Tubular flow reactor.

  • Conditions :

    • Residence time: 10 minutes.

    • Temperature: 25°C.

    • Pressure: 2 bar.

  • Output : 98% purity at 50 kg/day throughput.

Catalytic Asymmetric Synthesis

Enantioselective catalysis avoids costly resolution steps:

  • Catalyst : Chiral palladium complexes (e.g., BINAP-Pd).

  • Substrate : Piperidine-3-carboxylic acid derivatives.

  • Yield : 88% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Yield ee (%) Scale Cost
Boc Protection + DCC Coupling92%>99Lab (10 g)High
Continuous Flow95%98Industrial (50 kg/day)Low
Catalytic Asymmetric88%88Pilot (1 kg)Moderate

Key Findings :

  • Laboratory methods favor Boc protection but require costly reagents.

  • Industrial flow systems reduce waste and improve consistency.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves enantiomers using chiral columns (e.g., Chiralpak AD-H).

  • Mobile Phase : Hexane/isopropanol (90:10).

  • Retention Time : 12.3 minutes for (S)-enantiomer.

Spectroscopic Confirmation

  • NMR (400 MHz, CDCl₃) :

    • δ 1.45 (s, 9H, t-Bu).

    • δ 3.65 (m, 1H, CH-NH₂).

  • IR (cm⁻¹) : 1720 (C=O ester), 1650 (Boc C=O).

Challenges and Mitigation Strategies

  • Racemization During Esterification :

    • Solution : Use low-temperature coupling agents (e.g., EDCI instead of DCC).

  • Boc Deprotection Under Acidic Conditions :

    • Solution : Replace HCl with trifluoroacetic acid (TFA) in DCM .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Similarity Score
(S)-tert-Butyl 1-aminopiperidine-3-carboxylate 625471-18-3 -NH2 C10H20N2O2 200.28 Reference Compound
tert-Butyl 3-hydroxypiperidine-1-carboxylate 85275-45-2 -OH C10H19NO3 201.26 1.00
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate 143900-43-0 -OH (R-configuration) C10H19NO3 201.26 1.00
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate 912368-73-1 -NHCH3 C11H22N2O2 214.30 N/A
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 301221-57-8 -CH(OH)CH2NH2 C12H24N2O3 244.33 0.94

Key Observations :

  • Amino vs. Hydroxyl Groups: The primary amino group in the target compound confers higher basicity (pKa ~9-10) compared to hydroxyl analogs (pKa ~14), influencing solubility and reactivity in acidic environments .
  • Methylamino Substitution: The methylamino analog (CAS 912368-73-1) exhibits increased lipophilicity (logP ≈1.5 vs.
  • Stereochemical Impact : Enantiomeric pairs (e.g., R vs. S hydroxyl derivatives) show divergent biological activities, as seen in receptor binding assays .

Physicochemical Properties

Property This compound tert-Butyl 3-hydroxypiperidine-1-carboxylate tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate
Boiling Point Not reported Not reported Not reported
Melting Point Not reported 98–100°C (literature) Not reported
Solubility in Water Low (hydrophobic Boc group) Moderate (due to -OH hydrogen bonding) Very low (increased lipophilicity)
Stability Stable under inert conditions Sensitive to oxidation Stable but may undergo N-demethylation

Notes:

  • The Boc group enhances stability against nucleophilic attack but reduces water solubility across all analogs .
  • Hydroxyl analogs are prone to oxidation, requiring storage under inert atmospheres .

Biological Activity

(S)-tert-Butyl 1-aminopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1225349-89-2
  • Molecular Formula: C10H18N2O2
  • Molecular Weight: 198.26 g/mol

This compound features a piperidine ring, which is known for its versatility in biological applications. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Piperidine derivatives, including this compound, interact with various biological targets. These interactions are crucial for their pharmacological effects:

  • Signaling Pathways:
    • They modulate pathways such as NF-κB, PI3K/Akt, and JNK/p38 MAPK, which are involved in inflammation and cancer progression .
  • Receptor Binding:
    • The compound may act on neurotransmitter receptors, influencing neuropharmacological outcomes .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)

The compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways .

Pharmacokinetics

Absorption and Bioavailability:
Piperidine derivatives generally exhibit high gastrointestinal absorption due to their lipophilic nature. The bioavailability of this compound is enhanced by its structural properties, allowing for effective delivery in therapeutic applications .

Metabolism:
The metabolism of this compound involves cytochrome P450 enzymes, which play a critical role in drug metabolism. Variations in enzyme activity can influence the pharmacokinetic profile and therapeutic efficacy of the compound .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Demonstrated cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values indicating significant growth inhibition.
Reported anti-inflammatory effects through reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages.
Showed antioxidant activity with a reduction in oxidative stress markers in cellular models.

Q & A

Q. What computational methods predict the tert-butyl group’s conformational stability in solution?

  • Answer: Perform DFT calculations with implicit/explicit solvent models (e.g., SMD or COSMO). Compare energy barriers for axial vs. equatorial conformers. Software like Gaussian or ORCA is recommended .

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